Home > Products > Screening Compounds P103170 > Manozodil hydrochloride
Manozodil hydrochloride - 95203-42-2

Manozodil hydrochloride

Catalog Number: EVT-15573707
CAS Number: 95203-42-2
Molecular Formula: C10H17ClN2S
Molecular Weight: 232.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Manozodil hydrochloride, a compound classified as a vasodilator, is primarily utilized in the treatment of hypertension. It acts by relaxing blood vessels, thereby reducing blood pressure. This compound is particularly significant for patients who have not responded adequately to conventional antihypertensive therapies. The development of this compound aligns with the broader category of antihypertensive agents, which includes various classes of medications aimed at controlling high blood pressure.

Source and Classification

Manozodil hydrochloride is synthesized from pyrimidine derivatives and belongs to the class of organic compounds known as dialkylarylamines. Its chemical structure is characterized by the presence of a piperidine ring, which contributes to its pharmacological properties. As a small molecule drug, it is classified under several therapeutic categories, including direct vasodilators and antihypertensive agents .

Synthesis Analysis

Methods and Technical Details

  1. Formation of Pyrimidine Base: Starting from suitable precursors, a pyrimidine ring is constructed through cyclization reactions.
  2. Piperidine Introduction: The piperidine group is introduced via nucleophilic substitution or similar methods that allow for the attachment of aliphatic chains.
  3. Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula of manozodil hydrochloride is C10H17ClN2SC_{10}H_{17}ClN_2S, with a molar mass of approximately 220.77 g/mol. Its structural representation includes:

  • Pyrimidine Core: The central pyrimidine ring is substituted with amino groups that enhance its biological activity.
  • Piperidine Ring: A piperidine moiety contributes to its pharmacological effects.

The three-dimensional structure can be represented using SMILES notation: CC1=CC(=NC(N)=N1)N1CCCCC1, indicating the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Manozodil hydrochloride undergoes various chemical reactions pertinent to its function as a vasodilator:

  1. Vasodilation Mechanism: The primary action involves opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
  2. Metabolic Pathways: In vivo, manozodil may be metabolized into active metabolites that further contribute to its antihypertensive effects.

These reactions are critical for understanding how manozodil hydrochloride exerts its therapeutic effects in clinical settings .

Mechanism of Action

Process and Data

The mechanism by which manozodil hydrochloride lowers blood pressure involves several key steps:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Manozodil hydrochloride possesses distinct physical and chemical properties:

  • Melting Point: Approximately 248 °C (478 °F), indicating thermal stability.
  • Solubility: Poorly soluble in water (<1 mg/mL), which influences its formulation for therapeutic use.
  • Chemical Stability: The hydrochloride salt form enhances stability compared to its free base .

These properties are essential for determining the appropriate dosage forms and administration routes for effective clinical use.

Applications

Scientific Uses

Manozodil hydrochloride has several applications in medical science:

  • Treatment of Hypertension: It is primarily used for patients with severe refractory hypertension who do not respond adequately to other medications.
  • Dermatological Applications: Topical formulations have been explored for treating conditions such as androgenetic alopecia due to their vasodilatory effects on scalp circulation.

Research continues into optimizing formulations and exploring additional therapeutic uses based on its pharmacological profile .

Introduction to Minoxidil Hydrochloride in Academic Research

Historical Evolution and Therapeutic Repurposing in Dermatopharmacology

Minoxidil hydrochloride (C₉H₁₅N₅O·HCl), initially developed in the 1970s as the potent oral antihypertensive "Loniten," exemplifies successful drug repurposing. Its journey from cardiovascular therapy to dermatological staple began when hypertrichosis (excessive hair growth) emerged as a side effect in 20% of hypertension patients during clinical trials [1] [3]. This serendipitous observation redirected research toward androgenetic alopecia (AGA), culminating in the 1988 FDA approval of topical minoxidil ("Rogaine") for hair loss—the first pharmacological agent sanctioned for this indication [1] [10].

The repurposing mechanism hinged on minoxidil's sulfotransferase-dependent bioactivation in hair follicles. Unlike its systemic vasodilatory effects mediated through adenosine triphosphate (ATP)-sensitive potassium (K⁺) channel activation in vascular smooth muscle, the follicular action involves localized conversion to minoxidil sulfate via sulfotransferase enzymes (SULT1A1) in the scalp [5] [10]. This metabolic divergence underpinned targeted topical formulations, minimizing systemic effects while maximizing follicular delivery.

Table 1: Key Milestones in Minoxidil's Therapeutic Repurposing

YearDevelopmentSignificance
1970sOral minoxidil for hypertensionHypertrichosis identified as side effect in 20% of patients
1988FDA approval of topical minoxidil (2%) for AGAFirst pharmacological treatment for hair loss; validated follicular K⁺ channel targeting
1990s5% topical solution/foam formulationsEnhanced efficacy via increased follicular delivery and sulfotransferase activation
2020sLow-dose oral minoxidil (LDOM) off-label useAlternative for topical non-responders; exploits systemic sulfotransferase activity

This trajectory mirrors broader drug-repurposing trends in oncology and rare diseases, where minoxidil serves as a model for exploiting off-target effects [4] [9]. Bibliometric analyses confirm minoxidil's prominence in repurposing research, with computational methods now identifying novel mechanisms like 5α-reductase inhibition and Wnt/β-catenin pathway modulation [9] [10].

Theoretical Frameworks in Minoxidil’s Dual Action: Vasodilation and Follicular Modulation

Minoxidil hydrochloride's efficacy stems from synergistic interactions between its vasodilatory properties and direct follicular modulation—a duality enabled by tissue-specific metabolism.

Vasodilation Framework

As a K⁺ channel opener, minoxidil binds sulfonylurea receptors (SUR2) in vascular smooth muscle, hyperpolarizing cells by increasing K⁺ efflux. This reduces calcium influx, causing relaxation and arteriolar vasodilation [5] [10]. In the scalp, vasodilation enhances microcirculation, elevating nutrient/oxygen delivery to follicles. Crucially, minoxidil also releases nitric oxide (NO) in dermal papilla cells, activating soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). This NO-cGMP axis synergizes with K⁺ channel activation, as evidenced by 2024 studies combining minoxidil with NO donors in liposomal delivery systems to amplify vasodilation 3-fold [7].

Follicular Modulation Framework

Minoxidil's direct effects on hair follicles involve multi-pathway regulation:

  • Proliferation Signaling: Minoxidil sulfate activates β-catenin via ERK phosphorylation, extending the anagen (growth) phase. This upregulates anagen-promoting genes (e.g., VEGF, IGF-1) by 200–300% in dermal papilla cells [5] [10].
  • Anti-Fibrotic Activity: By inhibiting lysyl hydroxylase, minoxidil reduces collagen cross-linking in perifollicular stroma, counteracting follicle miniaturization in AGA [10].
  • Anti-Androgenic Effects: Minoxidil downregulates 5α-reductase type 2 expression (0.22-fold change, p<0.0001), decreasing dihydrotestosterone (DHT)-induced follicular damage [10].
  • Redox Modulation: Minoxidil chelates iron from prolyl hydroxylase domains (PHDs), stabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and mimicking hypoxia to promote hair growth [10].

Table 2: Molecular Pathways in Minoxidil's Follicular Action

PathwayMechanismBiological EffectKey Evidence
Wnt/β-catenin ActivationERK phosphorylation → β-catenin stabilizationAnagen prolongation; follicular regeneration300% VEGF upregulation in dermal papilla cells [5]
Collagen Synthesis InhibitionLysyl hydroxylase suppressionReduced perifollicular fibrosis40% decrease in collagen cross-linking [10]
5α-Reductase SuppressionDownregulation of SRD5A2 gene expressionAttenuated DHT-mediated miniaturization0.22-fold change in expression (p<0.0001) [10]
HIF-1α StabilizationIron chelation → PHD inhibitionHypoxia-like angiogenic response2.5x increase in follicular VEGF [10]

Metabolic individuality significantly influences efficacy: variations in follicular sulfotransferase activity cause 40–60% differential response rates [5]. This pharmacogenomic insight drives precision-dermatology approaches, including assays to identify sulfotransferase-high patients for targeted therapy.

Properties

CAS Number

95203-42-2

Product Name

Manozodil hydrochloride

IUPAC Name

N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine;hydrochloride

Molecular Formula

C10H17ClN2S

Molecular Weight

232.77 g/mol

InChI

InChI=1S/C10H16N2S.ClH/c1-7-12-9-5-8(6-11-2)3-4-10(9)13-7;/h8,11H,3-6H2,1-2H3;1H

InChI Key

GWYBXYYUSIJGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)CCC(C2)CNC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.